molecular formula C13H13F2N B1444672 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile CAS No. 944352-59-4

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Cat. No.: B1444672
CAS No.: 944352-59-4
M. Wt: 221.25 g/mol
InChI Key: UJXVASZCOADOKY-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C₁₃H₁₃F₂N. It is characterized by the presence of a difluorophenyl group attached to a cyclohexane ring, which is further bonded to a carbonitrile group.

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and cyclohexanone.

    Reaction Conditions: The key step involves the formation of the carbonitrile group, which can be achieved through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonitrile group can form hydrogen bonds with target proteins, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXVASZCOADOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3,4-difluorophenyl)acetonitrile (2 g, 13.06 mmol) in 20 mL of DMF at 0° C. was added 60% sodium hydride (1.149 g, 28 7 mmol), and the mixture was stirred at the same temperature for 5 mins. Then a solution of 1,5-dibromopentane (1.779 mL, 13.06 mmol) in 20 mL of DMF was added dropwise and the mixture was stirred at a temperature in the range of 0° C. to room temperature for 5 hrs. The reaction was quenched with water, and extracted with EtOAc. The mixture was washed with water and brine. The combined aqueous layers were back extracted with EtOAc once and washed with brine. The combined extracts were dried over Na2SO4 and evaporated to give an oily residue. It was purified by Combiflash (120 g silica gel) eluting with 1:9 EtOAc-hexane to give 1-(3,4-difluorophenyl)cyclohexanecarbonitrile (Int. 3-A, 2.52 g, 11.39 mmol, 87% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.12-7.35 (3 H, m), 2.14 (2 H, d, J=11.86 Hz), 1.75-1.95 (6 H, m), 1.64-1.75 (2 H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.149 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.779 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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